molecular formula C20H21N3O3 B11312666 N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-(3-methylphenoxy)acetamide

N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-(3-methylphenoxy)acetamide

Cat. No.: B11312666
M. Wt: 351.4 g/mol
InChI Key: FQTKMYFYKGITKH-UHFFFAOYSA-N
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Description

N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-2-(3-METHYLPHENOXY)ACETAMIDE is a complex organic compound that features a pyrazole ring, a methoxyphenyl group, and a methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-2-(3-METHYLPHENOXY)ACETAMIDE typically involves multiple stepsThe reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as methanesulfonic acid under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and pH is common to optimize the reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-2-(3-METHYLPHENOXY)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions often require specific conditions such as controlled temperatures, specific pH levels, and the presence of catalysts. For example, oxidation reactions may be carried out at elevated temperatures with continuous stirring to ensure complete reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-2-(3-METHYLPHENOXY)ACETAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-2-(3-METHYLPHENOXY)ACETAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-2-(3-METHYLPHENOXY)ACETAMIDE is unique due to its specific combination of functional groups and the presence of the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C20H21N3O3/c1-15-4-3-5-18(12-15)26-14-20(24)22-19-10-11-21-23(19)13-16-6-8-17(25-2)9-7-16/h3-12H,13-14H2,1-2H3,(H,22,24)

InChI Key

FQTKMYFYKGITKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=NN2CC3=CC=C(C=C3)OC

Origin of Product

United States

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